4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzimidazole-sulfanyl intermediate using appropriate coupling agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the benzimidazole moiety, which is known for its biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid and its derivatives share structural similarities and biological activities.
Piperidine Derivatives: Compounds like piperidine-1-carboxylic acid esters are structurally related and have similar chemical properties.
Uniqueness
4-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzimidazole and piperidine moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-ylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)23-15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
CLVPMQDTNDEQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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